molecular formula C19H18ClN3OS B11207128 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11207128
M. Wt: 371.9 g/mol
InChI Key: NSPFPDDQUJTIPD-UHFFFAOYSA-N
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Description

3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, thiophene, and cycloheptane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of cyclization and condensation steps to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to inhibition or activation of biochemical pathways, depending on the target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
  • 3-amino-4-methyl-6-(trifluoromethyl)-2-thieno[2,3-b]pyridinecarboxamide

Uniqueness

The uniqueness of 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its extended ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

6-amino-8-(4-chlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C19H18ClN3OS/c20-11-8-6-10(7-9-11)14-12-4-2-1-3-5-13(12)23-19-15(14)16(21)17(25-19)18(22)24/h6-9H,1-5,21H2,(H2,22,24)

InChI Key

NSPFPDDQUJTIPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)N)N

Origin of Product

United States

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